

# 7HP-349: A Technical Guide to a Novel Allosteric Integrin Activator

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## Compound of Interest

Compound Name: *Alintegimod*

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## Abstract

7HP-349 (also known as **Alintegimod**) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins  $\alpha\text{L}\beta\text{2}$  (LFA-1) and  $\alpha\text{4}\beta\text{1}$  (VLA-4). By promoting the active conformation of these key leukocyte integrins, 7HP-349 enhances cell-to-cell adhesion, a critical process for mounting an effective immune response. This document provides a comprehensive technical overview of 7HP-349, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The  $\alpha\text{L}\beta\text{2}$  (LFA-1) and  $\alpha\text{4}\beta\text{1}$  (VLA-4) integrins, predominantly expressed on leukocytes, play a pivotal role in immune surveillance, trafficking, and activation. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1). These interactions are essential for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of immune cells into tissues.<sup>[1]</sup>

Dysregulation of integrin function can lead to immunodeficiency or autoimmune diseases. 7HP-349 is an investigational immunostimulant designed to enhance immune responses by

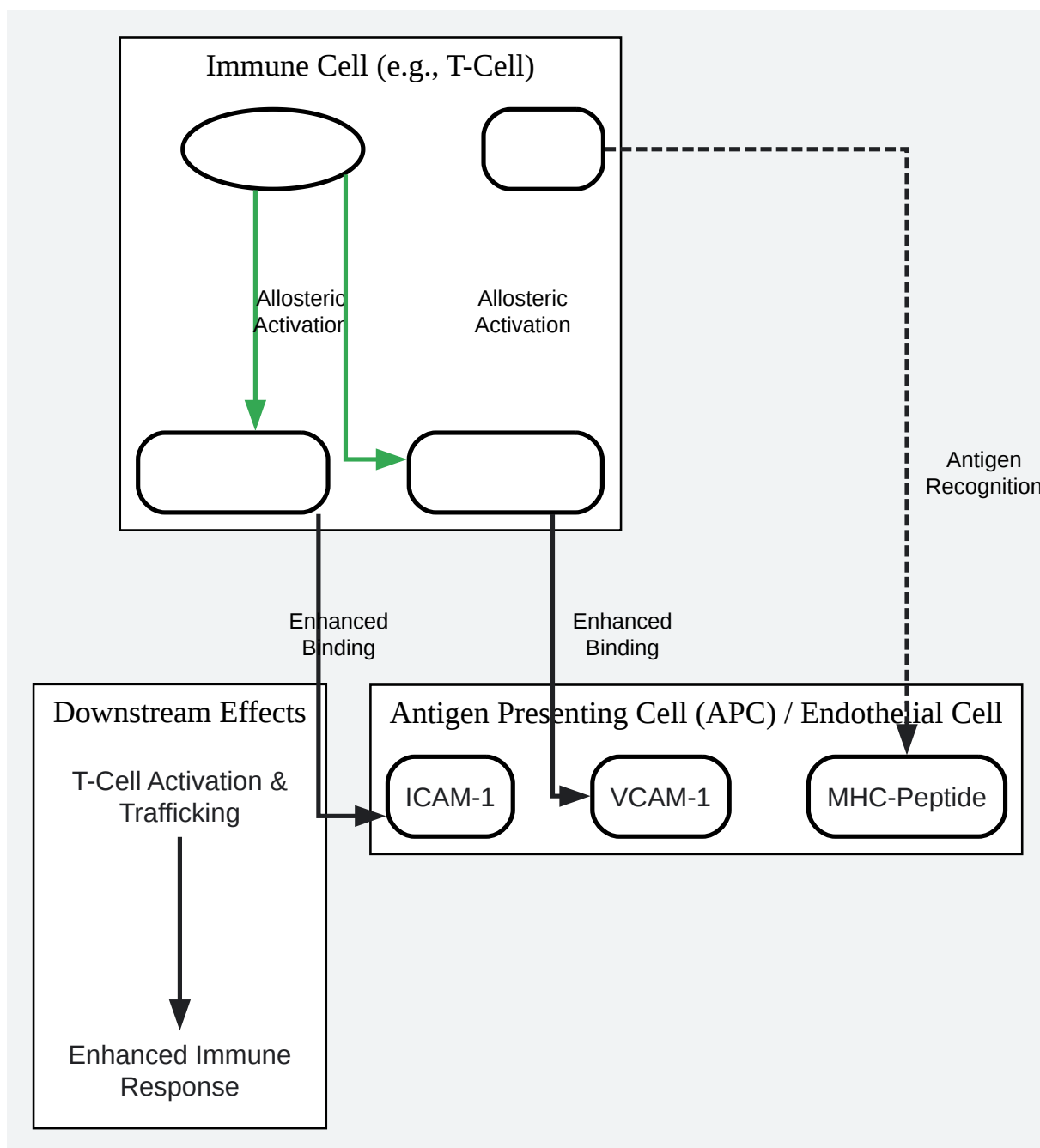
allosterically activating LFA-1 and VLA-4.[2] This potentiation of integrin-mediated adhesion has shown promise in preclinical models for improving the efficacy of cancer immunotherapies and vaccines.[1]

## Mechanism of Action

7HP-349 is an allosteric agonist that binds to a site on the integrin molecule distinct from the ligand-binding site. This binding event induces a conformational change in the integrin, shifting it to a high-affinity state for its natural ligands, ICAM-1 and VCAM-1. This enhanced binding strengthens the interaction between immune cells (e.g., T cells, B cells) and APCs or endothelial cells.[1]

The direct consequences of 7HP-349-mediated integrin activation include:

- **Enhanced T-cell priming and activation:** By stabilizing the immunological synapse, 7HP-349 promotes more robust and sustained signaling between T cells and APCs.[3]
- **Increased leukocyte trafficking:** Activated integrins facilitate the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues, including tumor microenvironments.[4]
- **Augmented anti-tumor immunity:** In preclinical cancer models, 7HP-349 has been shown to increase the infiltration of cytotoxic T lymphocytes into tumors, leading to enhanced tumor control, both as a monotherapy and in combination with checkpoint inhibitors.[4][5]



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Caption: Signaling pathway of 7HP-349-mediated integrin activation.

## Quantitative Data

The following tables summarize the key quantitative data for 7HP-349 from in vitro and clinical studies.

Table 1: In Vitro Activity of 7HP-349

Assay	Cell Line	Ligand	EC <sub>50</sub> (μM)	Reference
Static Cell Adhesion to VCAM-1	Jurkat (Human T-cell)	VCAM-1	2	<a href="#">[6]</a>
Static Cell Adhesion to VCAM-1	70Z/3 (Murine B-cell)	VCAM-1	~2	<a href="#">[6]</a>

Table 2: Pharmacokinetic Parameters of 7HP-349 in Healthy Male Subjects (Phase 1, NCT04508179)

Dose Group (Single Ascending Dose)	C <sub>max</sub> (ng/mL)	AUC <sub>0-t</sub> (ng*h/mL)	T <sub>1/2</sub> (h)	Reference
50 mg	155 (± 48)	3,860 (± 1,080)	20.6	<a href="#">[4]</a> <a href="#">[7]</a>
100 mg	459 (± 142)	13,800 (± 3,450)	25.4	<a href="#">[4]</a> <a href="#">[7]</a>
200 mg	1,140 (± 342)	38,100 (± 9,530)	28.9	<a href="#">[4]</a> <a href="#">[7]</a>
300 mg	1,860 (± 558)	68,800 (± 17,200)	34.6	<a href="#">[4]</a> <a href="#">[7]</a>

Data are presented as mean (± SD) where available.

## Experimental Protocols

This section outlines the methodologies for key experiments used to characterize 7HP-349.

### In Vitro Static Cell Adhesion Assay

This assay quantifies the ability of 7HP-349 to enhance the adhesion of leukocytes to immobilized integrin ligands.[\[5\]](#)[\[8\]](#)

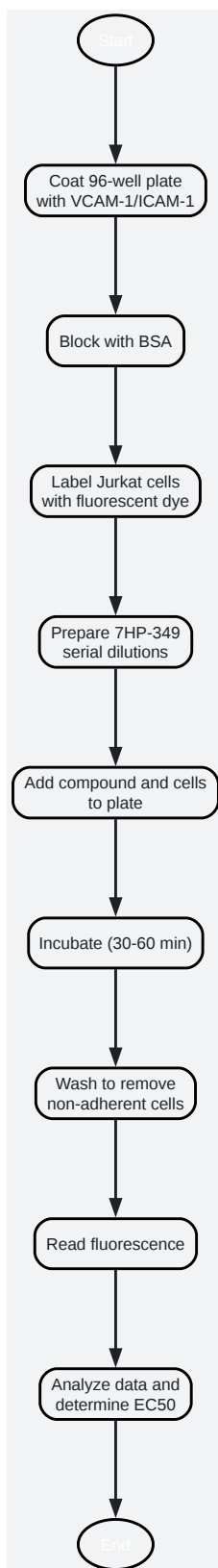
**Materials:**

- 96-well flat-bottom microplates
- Recombinant human VCAM-1 or ICAM-1
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Jurkat T-cells or other suitable leukocyte cell line
- Fluorescent cell stain (e.g., Calcein-AM, BCECF-AM)
- 7HP-349
- Fluorescence plate reader

**Protocol:**

- Plate Coating:
  - Coat wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
  - Wash the wells three times with PBS to remove unbound ligand.
  - Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.
  - Wash the wells three times with PBS.
- Cell Preparation:
  - Culture Jurkat cells to the desired density.
  - Label the cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1 µM Calcein-AM for 30 minutes at 37°C).

- Wash the cells to remove excess dye and resuspend in assay buffer (e.g., RPMI with 0.5% BSA).
- Adhesion Assay:
  - Prepare serial dilutions of 7HP-349 in the assay buffer.
  - Add the 7HP-349 dilutions to the coated wells.
  - Add the fluorescently labeled cells to the wells (e.g.,  $5 \times 10^4$  cells/well).
  - Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
  - Gently wash the wells to remove non-adherent cells. The number and force of washes should be optimized to achieve a low background signal in control wells.
- Quantification:
  - Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.
  - Calculate the percentage of adherent cells for each concentration of 7HP-349 relative to a positive control (e.g.,  $Mn^{2+}$  or a phorbol ester like PMA) and a negative control (no compound).
  - Determine the  $EC_{50}$  value by fitting the dose-response data to a sigmoidal curve.



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Caption: Workflow for the in vitro static cell adhesion assay.

## Syngeneic Mouse Tumor Models

These models are used to evaluate the in vivo anti-tumor efficacy of 7HP-349 in immunocompetent mice.<sup>[9][10]</sup>

Materials:

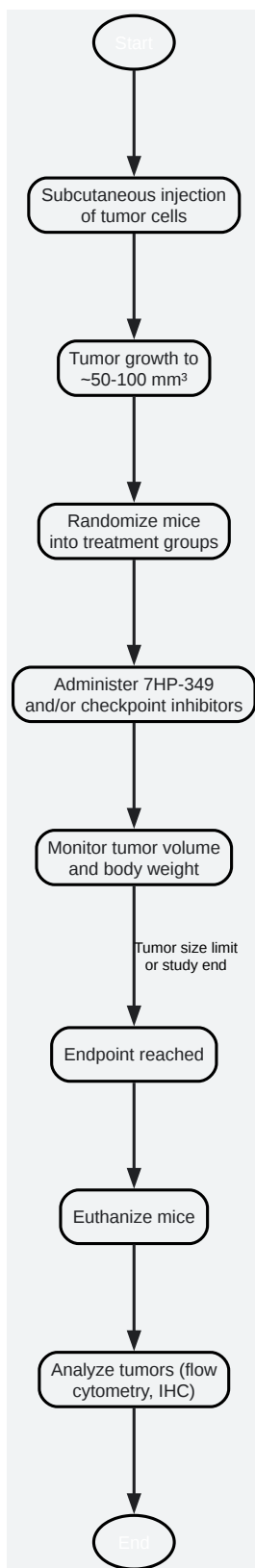
- BALB/c or C57BL/6 mice
- CT26 (colon carcinoma, BALB/c) or B16-F10 (melanoma, C57BL/6) tumor cells
- Cell culture medium and supplements
- 7HP-349 formulation for oral gavage
- Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies)
- Calipers for tumor measurement
- Flow cytometry antibodies for immune cell phenotyping

Protocol:

- Tumor Implantation:
  - Inject a suspension of tumor cells (e.g.,  $1 \times 10^5$  to  $1 \times 10^6$  cells) subcutaneously into the flank of the mice.
  - Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Treatment:
  - Randomize the mice into treatment groups (e.g., vehicle control, 7HP-349 alone, checkpoint inhibitor alone, combination therapy).
  - Administer 7HP-349 via oral gavage at the desired dose and schedule.
  - Administer checkpoint inhibitors via intraperitoneal injection as per established protocols.



- Monitoring:
  - Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .
  - Monitor the body weight and overall health of the mice.
- Endpoint Analysis:
  - At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
  - Excise the tumors and spleens.
  - Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating leukocytes (TILs). This involves digesting the tumor into a single-cell suspension and staining with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B).
  - Process another portion of the tumor for immunohistochemistry to visualize the spatial distribution of immune cells.



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Caption: Workflow for in vivo syngeneic mouse tumor model studies.

## Phase 1 Clinical Trial (NCT04508179) Pharmacokinetic Analysis

This protocol describes the bioanalytical method for quantifying 7HP-349 in human plasma.[\[4\]](#)  
[\[9\]](#)

### Methodology:

- Sample Collection:
  - Collect blood samples from subjects at predetermined time points before and after dosing with 7HP-349.
  - Process the blood to obtain plasma and store frozen until analysis.
- Sample Preparation:
  - Thaw plasma samples.
  - Perform protein precipitation by adding a solvent such as acetonitrile to a small volume of plasma. This step removes larger proteins that can interfere with the analysis.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Collect the supernatant containing 7HP-349.
- LC-MS/MS Analysis:
  - Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Liquid Chromatography (LC): Separate 7HP-349 from other components in the sample using a suitable chromatography column and mobile phase gradient.
  - Tandem Mass Spectrometry (MS/MS):
    - Ionize the eluting compounds.

- Select the parent ion of 7HP-349 in the first mass spectrometer.
  - Fragment the parent ion in a collision cell.
  - Select and detect specific fragment ions in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.
- Data Analysis:
    - Construct a calibration curve using standards of known 7HP-349 concentrations.
    - Determine the concentration of 7HP-349 in the study samples by comparing their peak areas to the calibration curve.
    - Use the concentration-time data to calculate pharmacokinetic parameters such as  $C_{max}$ , AUC, and  $T_{1/2}$  using non-compartmental analysis.

## Conclusion

7HP-349 is a promising oral immunostimulant with a well-defined mechanism of action centered on the allosteric activation of LFA-1 and VLA-4 integrins. Preclinical data demonstrate its ability to enhance immune cell adhesion and anti-tumor responses. The Phase 1 clinical trial has established its safety and pharmacokinetic profile in healthy volunteers, supporting further development in combination with cancer immunotherapies and as a vaccine adjuvant. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of 7HP-349 and the broader field of integrin modulation.

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Address: 3281 E Guasti Rd

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